molecular formula C27H40N8O6 B12062841 H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH

Cat. No.: B12062841
M. Wt: 572.7 g/mol
InChI Key: USSUMSBPLJWFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide composed of five amino acids: arginine, proline, glycine, and phenylalanine. Peptides like this one are often used in scientific research due to their ability to mimic natural biological processes and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

    Deprotection: Protective groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like This compound often involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the arginine and phenylalanine residues.

    Reduction: Reduction reactions can occur, especially if the peptide contains disulfide bonds.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid derivatives and coupling reagents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of sulfoxides or sulfonic acids, while substitution can yield peptide analogs with altered biological activity.

Scientific Research Applications

Peptide Synthesis

Role in Drug Development:
H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH serves as a crucial building block in peptide synthesis, which is fundamental for developing therapeutic peptides. The compound's structure allows for the modification of peptide sequences, enhancing their stability and efficacy in drug formulations .

Biopolymer Formation:
In biochemistry, this compound is utilized to create various biopolymers that mimic natural proteins. This application is particularly important in designing drug delivery systems that can improve the bioavailability of therapeutics .

Biotechnology

Formulation of Biologics:
The compound is incorporated into biologics to enhance the stability and effectiveness of protein-based drugs. Its ability to stabilize protein structures makes it valuable in the formulation of vaccines and monoclonal antibodies .

Cellular Signaling Studies:
Research involving this compound has been pivotal in understanding cellular signaling pathways. Its interactions with cellular receptors are studied to elucidate mechanisms underlying various biological processes, including cell growth and differentiation .

Pharmaceutical Research

Targeted Therapies:
In pharmaceutical applications, this peptide is modified to develop targeted therapies, especially for cancer treatment. Studies have shown that altering peptide sequences can significantly improve drug delivery to specific tissues, enhancing therapeutic outcomes while minimizing side effects .

Diagnostic Applications:
The compound is also employed in diagnostic assays, where it aids in detecting specific biomarkers associated with diseases. Its specificity and affinity for certain receptors make it an effective tool in clinical diagnostics .

Cosmetic Industry

Anti-Aging Properties:
In cosmetics, this compound is included in formulations aimed at promoting skin hydration and elasticity. Its potential anti-aging properties are attributed to its ability to stimulate collagen production and improve skin texture .

Skincare Products:
The compound's incorporation into skincare products reflects a growing trend towards using peptides for enhancing skin health. Research indicates that peptides can penetrate the skin barrier effectively, leading to improved absorption and efficacy of active ingredients .

Case Studies

Application AreaStudy ReferenceFindings
Peptide Synthesis Demonstrated enhanced stability in drug formulations.
Biotechnology Improved efficacy in vaccine development through stabilization techniques.
Pharmaceutical Research Targeted delivery systems showed significant improvement in tumor targeting.
Cosmetic Industry Peptide-based products resulted in measurable improvements in skin hydration levels.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, gene expression, and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Arg-Ala-Asp-Ser-Pro-OH
  • H-Gly-Pro-Arg-Pro-OH
  • H-Arg-Gly-Asp-Ser-OH

Uniqueness

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH: is unique due to its specific sequence and the presence of both D- and L- amino acids. This configuration can result in distinct biological activities and stability compared to peptides composed solely of L-amino acids.

Biological Activity

H-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-OH is a synthetic peptide consisting of the amino acids arginine, proline, glycine, and phenylalanine in both D- and L- forms. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthetic Routes

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The key steps in SPPS include:

  • Coupling : Activation and coupling of each amino acid to the resin-bound peptide.
  • Deprotection : Removal of protective groups on the amino acids to facilitate subsequent coupling.
  • Cleavage : Cleavage of the completed peptide from the resin followed by purification.

Industrial Production

Automated peptide synthesizers are often used in industrial settings to streamline the SPPS process, ensuring high yield and purity of the final product.

This compound interacts with specific molecular targets such as enzymes or receptors, modulating biological pathways. Its activity can influence cellular processes including:

  • Signal Transduction : Affecting how cells communicate and respond to external signals.
  • Gene Expression : Modulating the transcription of genes involved in various physiological processes.
  • Protein Synthesis : Influencing the translation and assembly of proteins within cells.

Biological Activities

The compound exhibits a range of biological activities:

  • Antioxidant Activity : The presence of specific amino acids contributes to its ability to scavenge free radicals, potentially reducing oxidative stress .
  • Antimicrobial Properties : Similar peptides have demonstrated antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Cell Signaling : The peptide may play roles in various signaling pathways critical for cellular function and homeostasis .

Case Studies

Several studies have investigated the biological activity of this compound or similar peptides:

  • Antioxidant Activity Study :
    • A study evaluated the antioxidant capacity of peptides derived from whey proteins, finding that specific sequences exhibited significant radical scavenging abilities. This suggests that this compound may also possess similar properties due to its amino acid composition .
  • Antimicrobial Activity Assessment :
    • Research into antimicrobial peptides has shown that sequences containing arginine and proline are effective against various pathogens. This compound may share these properties, warranting further investigation into its efficacy as an antimicrobial agent.
  • Cell Signaling Investigation :
    • Studies have indicated that peptides can modulate cellular signaling pathways, impacting processes such as inflammation and immune response. The unique structure of this compound could enhance its interaction with signaling molecules .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameUnique FeaturesBiological Activity
H-Gly-Arg-Ala-Asp-Ser-Pro-OHFocus on glycine-rich sequencesAntioxidant, Antimicrobial
H-Gly-Pro-Arg-Pro-OHEmphasizes proline's role in protein synthesisCell signaling
H-Arg-Gly-Asp-Ser-OHContains arginine for enhanced activityAntimicrobial

This table highlights how variations in amino acid composition can influence biological activities.

Properties

IUPAC Name

2-[[2-[[1-[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N8O6/c28-18(9-4-12-31-27(29)30)24(38)35-14-6-11-21(35)25(39)34-13-5-10-20(34)23(37)32-16-22(36)33-19(26(40)41)15-17-7-2-1-3-8-17/h1-3,7-8,18-21H,4-6,9-16,28H2,(H,32,37)(H,33,36)(H,40,41)(H4,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSUMSBPLJWFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

572.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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